Ethyl 3-(carbamoylamino)benzoate

Description

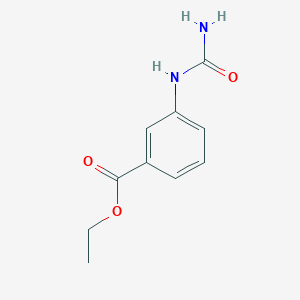

Ethyl 3-(carbamoylamino)benzoate is a benzoic acid derivative with a carbamoylamino (-NH-C(O)-NH₂) substituent at the 3-position of the aromatic ring and an ethyl ester group at the carboxylate position. It is primarily utilized in research settings, including organic synthesis intermediates and pharmacological studies, though specific applications are less documented compared to its structural analogs .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 3-(carbamoylamino)benzoate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-4-3-5-8(6-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |

InChI Key |

PFYJFSBYXRULHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Ethyl 4-(Carbamoylamino)Benzoate

- Structure: The 4-positional isomer, ethyl 4-(carbamoylamino)benzoate (DFP00173), shares the same functional groups but differs in substitution position.

- Biological Activity: DFP00173 selectively inhibits aquaporin-3 (AQP3) channels in marine fish spermatozoa, reducing water and glycerol permeability . No direct evidence exists for AQP3 inhibition by the 3-isomer, suggesting positional isomerism critically influences target specificity.

- Synthetic Utility : Both isomers serve as intermediates for urea-linked compounds, but the 4-isomer is more frequently reported in pharmacological studies .

Substituent Variations: Ethyl 4-(Dimethylamino)Benzoate

- Structure: Replaces the carbamoylamino group with a dimethylamino (-N(CH₃)₂) group at the 4-position.

- Reactivity : Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate derivatives, achieving superior degrees of conversion and physical properties in polymer matrices .

- Applications: Widely used in photopolymerization, whereas ethyl 3-(carbamoylamino)benzoate lacks documented use in material science .

Functional Group Diversity: Ethyl 3-(2',4'-Dihydroxyphenylazo)Benzoate

- Structure: Features an azo (-N=N-) linkage instead of the carbamoylamino group.

- Properties: Functions as a diazonium dye with strong absorbance in visible light, unlike the non-chromophoric carbamoylamino derivative .

- Synthesis Challenges: Diazotization of ethyl 3-aminobenzoate (precursor to both compounds) requires careful protection of reactive groups to avoid decomposition, highlighting the sensitivity of functional group transformations .

Halogenated Derivatives: Ethyl 3-(2-Chloroethylcarbamoylamino)Benzoate

- Structure : Incorporates a 2-chloroethyl group on the urea moiety (CAS 470476-90-5).

- This derivative is studied for targeted drug delivery but lacks published efficacy data .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Positional Isomerism: The 4-carbamoylamino isomer (DFP00173) shows targeted bioactivity, while the 3-isomer remains understudied. This suggests that minor structural changes can drastically alter biological relevance .

- Functional Group Impact: Carbamoylamino derivatives exhibit moderate hydrogen-bonding capacity, making them less reactive than dimethylamino analogs but more stable than azo dyes .

- Synthetic Challenges: Diazotization and urea-forming reactions require precise conditions, as seen in the decomposition risks of unprotected aminobenzoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.